N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide
Description
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(4-oxoquinazolin-3-yl)-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C21H23N3O3/c1-15(2)27-13-5-12-22-20(25)16-8-10-17(11-9-16)24-14-23-19-7-4-3-6-18(19)21(24)26/h3-4,6-11,14-15H,5,12-13H2,1-2H3,(H,22,25) |
InChI Key |
RUIHZECRWLUHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Biological Activity
N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C_{16}H_{20}N_{3}O_{2}
- Molecular Weight : 284.35 g/mol
The structure includes a quinazoline moiety which is known for its diverse pharmacological properties.
Research indicates that quinazoline derivatives exhibit various biological activities, including:
- Anticancer Activity : Many quinazoline derivatives have been shown to inhibit tumor growth by interfering with specific signaling pathways. For instance, they may inhibit the activity of kinases involved in cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Quinazoline derivatives have demonstrated antimicrobial activity against various bacterial strains.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available research:
Case Studies
-
Anticancer Efficacy :
A study investigated the effects of the compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent. -
Anti-inflammatory Mechanism :
In a mouse model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases. -
Antimicrobial Activity :
The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as an antimicrobial agent.
Research Findings
Recent studies have focused on optimizing the synthesis of quinazoline derivatives to enhance their biological activity. Modifications in the side chains have been shown to significantly affect their potency and selectivity against specific targets.
Summary of Research Findings
- Synthesis Optimization : Altering substituents on the quinazoline ring can enhance biological activity.
- Target Identification : Ongoing research aims to identify specific molecular targets for improved therapeutic efficacy.
Comparison with Similar Compounds
Structural Analogues with Modified Side Chains
Compound A : 4-((2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide
- Structural Difference: The quinazolinone core has an additional 2-oxo group, and the side chain is a methoxypropyl instead of isopropoxypropyl.
- Synthesis : Synthesized via coupling of 3-methoxypropylamine with a carboxylic acid intermediate using HATU and DIPEA in DMF .
- Properties : Reported as a white solid with confirmed structure via NMR and MS. Demonstrated antiviral activity against RSV in preclinical studies .
Compound B : Benzyl N-[3-[5-[(4-oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4)
- Structural Difference : Replaces the benzamide with a carbamate group and incorporates a furylpropyl linker.
- Synthesis : Derived from refluxing precursors in MeCN with HCl, followed by chromatography .
Key Comparison :
Benzamide Derivatives with Heterocyclic Moieties
Compound C: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
- Structural Difference: Thiazole and pyridine rings replace the quinazolinone core.
- Properties: Yellow solid; melting point 168–170°C; confirmed via 1H/13C NMR and HRMS. Potential antimicrobial activity inferred from structural class .
Compound D: N-(2-(4-CL-PH)-1-(((3-(1H-IMIDAZOL-1-YL)PR)AMINO)CARBONYL)VINYL)-4-MEO-BENZAMIDE
- Structural Difference : Imidazole and chlorophenyl groups dominate the structure.
- Properties : Computational data suggest moderate solubility and bioavailability .
Key Comparison :
Impact of Substituents on Physicochemical Properties
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Quinazolinones are classically synthesized from anthranilic acid derivatives. As demonstrated in, substituted anthranilic acids react with carbonyl sources (e.g., urea, phosgene) under thermal or acidic conditions to form 4(3H)-quinazolinones. For example:
$$
\text{Anthranilic acid} + \text{Urea} \xrightarrow{\Delta, \text{HCl}} \text{Quinazolin-4(3H)-one}
$$
Modification for para-Substitution : To ensure the quinazolinone is para to the benzamide group, anthranilic acid derivatives pre-functionalized at the 4-position are required. 4-Bromoanthranilic acid could serve as a precursor, enabling subsequent cross-coupling reactions.
Isatoic Anhydride Route
Source highlights the use of isatoic anhydride as a starting material for quinazolinones. Reacting isatoic anhydride with hydrazides and aldehydes under ultrasonic irradiation yields quinazolinone derivatives. For the target compound, 4-formylbenzoic acid could be used as the aldehyde component to introduce the benzamide-linked quinazolinone:
$$
\text{Isatoic anhydride} + \text{4-Formylbenzoic acid} \xrightarrow{\text{Ultrasonic, EtOH}} \text{4-[4-Oxo-3(4H)-quinazolinyl]benzoic acid}
$$
Formation of the Benzamide Backbone
Amidation of Quinazolinone-Bearing Benzoic Acid
The benzoic acid intermediate (from Section 2.2) must be converted to its acid chloride before coupling with 3-isopropoxypropylamine. As detailed in, benzoyl chlorides react efficiently with amines in the presence of bases like pyridine:
$$
\text{4-[4-Oxo-3(4H)-quinazolinyl]benzoyl chloride} + \text{3-Isopropoxypropylamine} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimization Note : Source emphasizes copper-catalyzed amidation for improved yields, particularly with sterically hindered amines. Using CuI and 1,10-phenanthroline as catalysts in toluene at 110°C could enhance coupling efficiency.
Alternative Route: Pre-Functionalized Benzamide
An alternative strategy involves synthesizing N-(3-isopropoxypropyl)-4-aminobenzamide first, followed by quinazolinone ring formation. This approach mirrors methods in, where aminobenzamides undergo cyclization with triphosgene:
$$
\text{N-(3-Isopropoxypropyl)-4-aminobenzamide} + \text{Triphosgene} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Challenges : Ensuring the amine group is sufficiently nucleophilic for cyclization without side reactions.
Comparative Analysis of Synthetic Routes
Optimal Route : Route A offers the highest yield and operational simplicity, leveraging ultrasonic-assisted cyclization and copper-catalyzed amidation.
Characterization and Validation
Spectroscopic Data
Purity Optimization
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) eluent.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Use of directing groups (e.g., bromine) ensures correct quinazolinone positioning.
- Acid Sensitivity of Isopropoxy Group : Mild cyclization conditions (e.g., HCl in dioxane).
- Byproduct Formation : Intermediate purification after each step minimizes contaminants.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide?
- Methodological Answer : The synthesis typically involves coupling the quinazolinone core with a substituted benzamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen atmosphere .
- Protection/deprotection strategies : For example, O-benzyl hydroxylamine hydrochloride can be employed to protect reactive intermediates, followed by deprotection using catalytic hydrogenation .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile or DCM) enhance reaction efficiency. highlights the importance of solvent choice in minimizing side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm regiochemistry and functional groups .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode for molecular ion verification .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving stereochemical ambiguities .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC-UV .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or VEGFR2. Focus on the quinazolinyl moiety's interaction with catalytic lysine residues .
- QSAR studies : Apply Gaussian09 for DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO/LUMO energies) with activity .
- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability under physiological conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) to rule out false positives .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., morpholine or piperazine) to the isopropoxypropyl chain to enhance solubility without compromising permeability .
- Prodrug design : Acetylate the benzamide NH to improve oral bioavailability, followed by enzymatic cleavage in vivo .
- Microsomal stability testing : Use rat liver microsomes to assess metabolic stability and identify CYP450 liabilities .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
